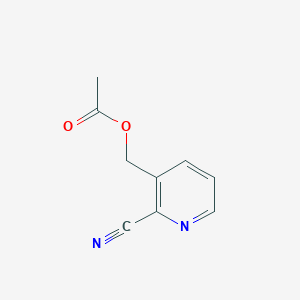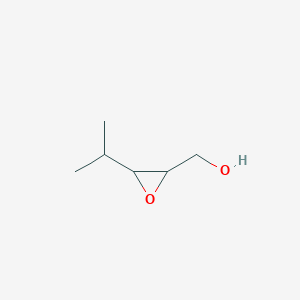
3-Isopropyloxirane-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyloxirane-2-methanol is a chemical compound that belongs to the class of organic compounds known as alcohols. It is also referred to as 2-methoxy-1-(3-methyl-3-oxiranyl)propan-1-ol. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 3-Isopropyloxirane-2-methanol is not fully understood. However, it is believed to work by disrupting the cell membrane of fungi and other microorganisms, leading to their death. It may also work by interfering with the normal metabolic processes of these organisms.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Isopropyloxirane-2-methanol are not well documented. However, it has been shown to have low toxicity and is considered relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Isopropyloxirane-2-methanol in laboratory experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, its limitations include its limited solubility in water and its potential to react with other chemicals.
Direcciones Futuras
There are several future directions for the study of 3-Isopropyloxirane-2-methanol. These include further investigation of its potential applications in medicine, agriculture, and industry, as well as the development of new synthesis methods and the optimization of existing ones. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 3-Isopropyloxirane-2-methanol can be achieved through several methods, including the reaction of propylene oxide with methanol in the presence of a catalyst. Other methods involve the use of different reagents and catalysts, such as sulfuric acid and sodium hydroxide.
Aplicaciones Científicas De Investigación
3-Isopropyloxirane-2-methanol has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its potential use as an antifungal agent due to its ability to inhibit the growth of pathogenic fungi. In agriculture, it has been studied for its potential use as a pesticide due to its ability to repel insects and pests. In industry, it has been investigated for its potential use as a solvent and as a starting material for the synthesis of other compounds.
Propiedades
Número CAS |
125473-29-2 |
|---|---|
Nombre del producto |
3-Isopropyloxirane-2-methanol |
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(3-propan-2-yloxiran-2-yl)methanol |
InChI |
InChI=1S/C6H12O2/c1-4(2)6-5(3-7)8-6/h4-7H,3H2,1-2H3 |
Clave InChI |
MRGITZIKRXYSEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(O1)CO |
SMILES canónico |
CC(C)C1C(O1)CO |
Sinónimos |
D-erythro-Pentitol, 3,4-anhydro-1,2-dideoxy-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



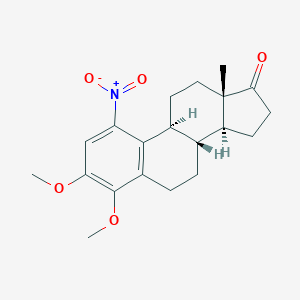
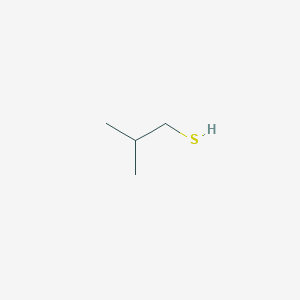
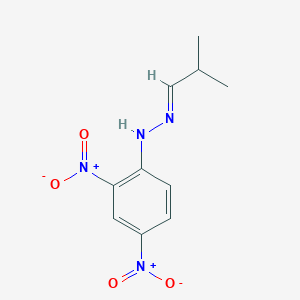
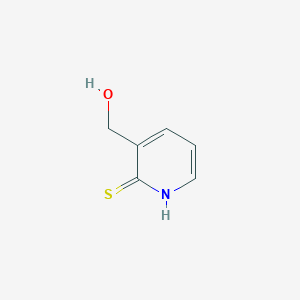
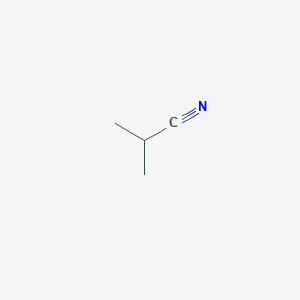
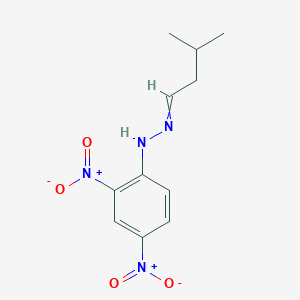
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
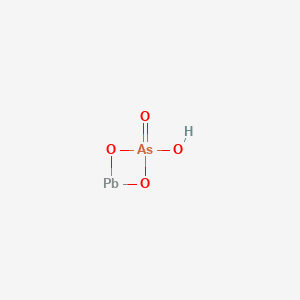
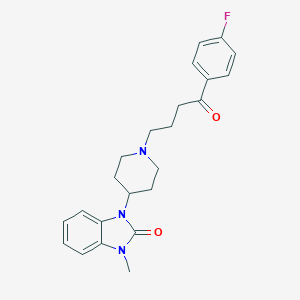
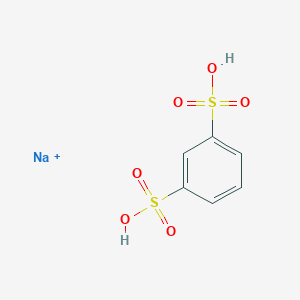
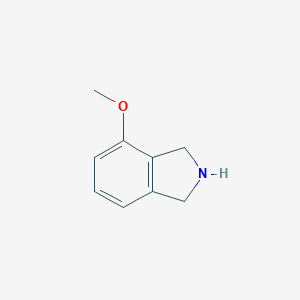
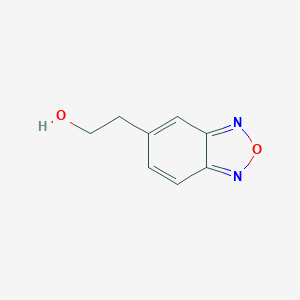
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
